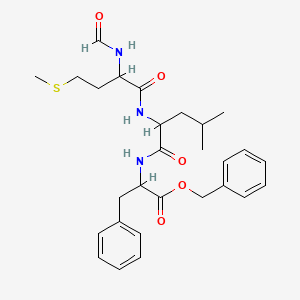

N-Formyl-Met-Leu-Phe benzyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O5S/c1-20(2)16-24(30-26(33)23(29-19-32)14-15-37-3)27(34)31-25(17-21-10-6-4-7-11-21)28(35)36-18-22-12-8-5-9-13-22/h4-13,19-20,23-25H,14-18H2,1-3H3,(H,29,32)(H,30,33)(H,31,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPUHKTWXUMQGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCSC)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391930 |

Source

|

| Record name | N-Formyl-Met-Leu-Phe benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70637-32-0 |

Source

|

| Record name | N-Formyl-Met-Leu-Phe benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of N-Formyl-Met-Leu-Phe and its Benzyl Ester Derivative in Neutrophils

This guide provides a comprehensive technical overview of the molecular mechanisms governing neutrophil activation by the potent chemoattractant N-Formyl-Met-Leu-Phe (fMLP) and its synthetic derivative, N-Formyl-Met-Leu-Phe benzyl ester. It is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation, immunology, and leukocyte biology.

Introduction: The Sentinel Role of Neutrophils and the Significance of Formylated Peptides

Neutrophils are the most abundant type of white blood cell and constitute the vanguard of the innate immune system.[1] These highly motile phagocytes are critical for host defense against invading pathogens. A key class of molecules that potently activates neutrophils is N-formylated peptides, which are released by bacteria or from damaged mitochondria.[2][3] The prototypical and most extensively studied of these is N-Formyl-Met-Leu-Phe (fMLP). Its ability to induce directed cell migration (chemotaxis), degranulation, and the production of reactive oxygen species (ROS) makes it a cornerstone tool for investigating neutrophil function.[1][2][4]

The modification of fMLP, such as through the synthesis of its benzyl ester, represents a strategy to modulate its biological activity. While specific research on the benzyl ester is limited, esterification is a common medicinal chemistry approach to enhance cell permeability and bioavailability. This guide will first detail the well-established mechanism of fMLP and then explore the hypothesized action of its benzyl ester derivative.

Part 1: The Canonical Mechanism of Action of N-Formyl-Met-Leu-Phe (fMLP)

The cellular effects of fMLP are initiated by its binding to specific cell surface receptors, which triggers a cascade of intracellular signaling events.

Receptor Engagement: The Formyl Peptide Receptors (FPRs)

fMLP and other formylated peptides are recognized by a subfamily of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[5] In humans, this family consists of three members: FPR1, FPR2 (also known as ALX), and FPR3. fMLP binds with the highest affinity to FPR1, which is abundantly expressed on neutrophils.[5][6] The binding of fMLP to FPR1 induces a conformational change in the receptor, which facilitates the activation of heterotrimeric G proteins.[1]

Downstream Signaling Cascades: A Symphony of Intracellular Events

Upon fMLP binding to FPR1, the associated heterotrimeric G protein (primarily of the Gi family) exchanges GDP for GTP on its α subunit. This leads to the dissociation of the Gαi subunit from the Gβγ dimer.[1] Both the Gαi and Gβγ subunits are capable of activating downstream effector molecules, initiating a complex and interconnected network of signaling pathways.

Signaling Pathway: fMLP-Induced Neutrophil Activation

Caption: fMLP signaling cascade in neutrophils.

Key Signaling Pathways:

-

Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺).[1][4] The subsequent rise in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).[1]

-

Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit also activates PI3K, which phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for various signaling proteins, including Akt (also known as protein kinase B), leading to their activation.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: fMLP stimulation also leads to the activation of the MAPK cascades, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways.[1] These pathways are crucial for regulating a variety of cellular processes, including gene expression and cell motility.

Functional Outcomes of Neutrophil Activation by fMLP

The culmination of these signaling events is the execution of a range of pro-inflammatory functions by the neutrophil:

-

Chemotaxis: The directed migration of neutrophils towards a concentration gradient of fMLP is a hallmark response.[7] This process is heavily dependent on the dynamic reorganization of the actin cytoskeleton, which is controlled by the PI3K and MAPK pathways.

-

Degranulation: Neutrophils contain a variety of granules filled with antimicrobial proteins, proteases, and other inflammatory mediators. fMLP stimulation triggers the fusion of these granules with the plasma membrane, releasing their contents into the extracellular space.[1][8] This process is largely dependent on the rise in intracellular calcium.

-

Reactive Oxygen Species (ROS) Production (Oxidative Burst): fMLP is a potent inducer of the "oxidative burst," a process characterized by the rapid production of ROS, such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[1][9][10] This is mediated by the activation of the NADPH oxidase enzyme complex, a process that is dependent on PKC activation.

Part 2: Hypothesized Mechanism of Action of this compound

While direct experimental data on the mechanism of action of this compound is not available in the reviewed literature, we can formulate a scientifically-grounded hypothesis based on the principles of medicinal chemistry and the known pharmacology of fMLP.

The Prodrug Concept and Enhanced Cell Permeability

The primary structural difference between fMLP and its benzyl ester is the conversion of the C-terminal carboxylic acid to a benzyl ester. This modification has two significant consequences:

-

Increased Lipophilicity: The addition of the benzyl group increases the overall lipophilicity (fat-solubility) of the molecule.

-

Masking of the Negative Charge: The negatively charged carboxylate group at physiological pH is neutralized.

These changes are expected to enhance the ability of the molecule to passively diffuse across the lipid bilayer of the neutrophil plasma membrane.

Workflow: Hypothesized Action of fMLP Benzyl Ester

Caption: Hypothesized prodrug mechanism of fMLP benzyl ester.

Intracellular Hydrolysis to the Active fMLP

Once inside the neutrophil, it is hypothesized that the benzyl ester is cleaved by intracellular esterases, enzymes that are abundant in the cytoplasm. This hydrolysis would release the active fMLP molecule and benzyl alcohol. The liberated fMLP would then be free to interact with its target, FPR1.

Potential for Intracellular Receptor Activation

An intriguing possibility is that the intracellularly generated fMLP could interact with FPR1 from the cytosolic side or with a potential pool of intracellular FPR1 receptors. While FPRs are primarily located on the plasma membrane, some GPCRs have been shown to have intracellular localizations and signaling functions.

Implications for Neutrophil Response

This hypothesized prodrug mechanism could lead to several differences in the neutrophil response compared to stimulation with fMLP:

-

Sustained Signaling: The gradual intracellular release of fMLP could lead to a more sustained activation of downstream signaling pathways compared to the more transient activation by extracellular fMLP.

-

Altered Kinetics: The time course of neutrophil responses such as ROS production and degranulation may be altered, potentially with a delayed onset but a longer duration.

-

Enhanced Potency: The increased intracellular concentration of the active ligand could lead to an overall more potent biological response, which aligns with early preliminary observations that benzyl esters of fMLP are more active.

It is crucial to emphasize that these are hypotheses that require direct experimental validation.

Part 3: Experimental Protocols for Studying Neutrophil Activation

The following are established protocols for assessing key neutrophil functions in response to fMLP or its analogs.

Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant.

Methodology:

-

Isolate human neutrophils from whole blood using density gradient centrifugation (e.g., using Ficoll-Paque).

-

Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.

-

Prepare the chemoattractant solution (e.g., fMLP or fMLP benzyl ester at various concentrations, typically 1-100 nM) in the same buffer.

-

Add the chemoattractant solution to the lower wells of a Boyden chamber.

-

Place a microporous membrane (typically 3-5 µm pore size) over the lower wells.

-

Add the neutrophil suspension to the upper chamber.

-

Incubate the chamber at 37°C in a humidified 5% CO₂ atmosphere for 60-90 minutes.

-

After incubation, remove the membrane and fix and stain the cells that have migrated to the underside of the membrane.

-

Quantify the number of migrated cells by microscopy.

Data Presentation:

| Chemoattractant | Concentration (nM) | Migrated Cells (per high-power field) |

| Control (Buffer) | 0 | 15 ± 5 |

| fMLP | 1 | 85 ± 12 |

| fMLP | 10 | 250 ± 25 |

| fMLP | 100 | 230 ± 20 |

| fMLP Benzyl Ester | 1 | (Experimental Data) |

| fMLP Benzyl Ester | 10 | (Experimental Data) |

| fMLP Benzyl Ester | 100 | (Experimental Data) |

Protocol 2: Measurement of Intracellular Calcium Mobilization

This protocol uses fluorescent calcium indicators to measure changes in intracellular calcium concentration following stimulation.

Methodology:

-

Isolate neutrophils as described above.

-

Load the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating the cells with the dye at 37°C for 30-45 minutes.

-

Wash the cells to remove extracellular dye.

-

Resuspend the cells in a calcium-containing buffer.

-

Measure the baseline fluorescence of the cell suspension using a fluorometer or a flow cytometer.

-

Add the stimulant (fMLP or fMLP benzyl ester) and immediately begin recording the change in fluorescence over time.

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

Data Presentation:

| Stimulant | Concentration (nM) | Peak [Ca²⁺]i (nM) | Time to Peak (seconds) |

| Control (Buffer) | 0 | 100 ± 10 | N/A |

| fMLP | 10 | 550 ± 40 | 15 ± 3 |

| fMLP Benzyl Ester | 10 | (Experimental Data) | (Experimental Data) |

Protocol 3: Reactive Oxygen Species (ROS) Production Assay

This assay measures the production of ROS using a chemiluminescent or fluorescent probe.

Methodology:

-

Isolate neutrophils as described previously.

-

Resuspend the cells in a suitable buffer.

-

Prime the cells with cytochalasin B (optional, enhances the response to fMLP).

-

Add a ROS-sensitive probe, such as luminol (for chemiluminescence) or dihydrorhodamine 123 (DHR 123) (for fluorescence).[6][11]

-

Measure the baseline signal using a luminometer or a plate reader with fluorescence capabilities.

-

Add the stimulant (fMLP or fMLP benzyl ester).

-

Record the signal over time. The increase in signal corresponds to the rate of ROS production.

Data Presentation:

| Stimulant | Concentration (nM) | Peak ROS Production (Relative Light/Fluorescence Units) |

| Control (Buffer) | 0 | 500 ± 50 |

| fMLP | 100 | 25,000 ± 2,100 |

| fMLP Benzyl Ester | 100 | (Experimental Data) |

Conclusion

N-Formyl-Met-Leu-Phe is a powerful tool for dissecting the complex signaling pathways that govern neutrophil activation. Its interaction with FPR1 initiates a well-defined cascade of events leading to chemotaxis, degranulation, and the production of reactive oxygen species. The this compound derivative represents a potentially valuable modification to enhance its biological activity, likely through a prodrug mechanism that increases cell permeability and allows for intracellular release of the active fMLP molecule. Further experimental investigation is warranted to fully elucidate the mechanism of action of this benzyl ester and to explore its potential applications in research and therapeutics.

References

-

Signal transduction via formyl peptide receptors (FPRs) for neutrophilmediated inflammatory responses. - ResearchGate. Available at: [Link]

-

The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC. Available at: [Link]

-

Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry. Available at: [Link]

-

Intracellular calcium waves accompany neutrophil polarization, formylmethionylleucylphenylalanine stimulation, and phagocytosis: a high speed microscopy study - PubMed. Available at: [Link]

-

The Two Formyl Peptide Receptors Differently Regulate GPR84-Mediated Neutrophil NADPH Oxidase Activity - PMC. Available at: [Link]

-

The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor - Ingenta Connect. Available at: [Link]

-

Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC. Available at: [Link]

-

fMLP-stimulated neutrophils increase endothelial [Ca 2+ ] i and microvessel permeability in the absence of adhesion: role of reactive oxygen species - American Physiological Society Journal. Available at: [Link]

-

Neutrophil Assays | Charles River. Available at: [Link]

-

Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex | Journal of Leukocyte Biology | Oxford Academic. Available at: [Link]

-

Clinical immunology Intracellular calcium ions kinetics and chemiluminescent activity in human neutrophils - Termedia. Available at: [Link]

-

Changes in intracellular calcium free and calcium stored balance in children granulocytes after stimulation. Preliminary results - Termedia. Available at: [Link]

-

Measurement of Oxidative Burst in Neutrophils - PMC - NIH. Available at: [Link]

-

FMLP-induced enzyme release from neutrophils: a role for intracellular calcium. Available at: [Link]

-

Neutrophil-derived reactive oxygen species in SSc | Rheumatology - Oxford Academic. Available at: [Link]

-

An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - NIH. Available at: [Link]

-

The Differential Reactive Oxygen Species Production of Tear Neutrophils in Response to Various Stimuli In Vitro - ResearchGate. Available at: [Link]

-

Mechanism of neutrophil activation by NAF, a novel monocyte-derived peptide agonist - PubMed. Available at: [Link]

-

Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC. Available at: [Link]

-

Neutrophil Chemotaxis Assay - Charles River Laboratories. Available at: [Link]

-

Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed. Available at: [Link]

-

Chemotaxis test of neutrophils to fMLP gradients of different doses and... - ResearchGate. Available at: [Link]

-

N-Formylmethionine-leucyl-phenylalanine - Wikipedia. Available at: [Link]

-

fMLP Signaling in Neutrophils | GeneGlobe - QIAGEN. Available at: [Link]

-

N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-alpha) production on lipopolysaccharide (LPS)-stimulated human neutrophils - PubMed. Available at: [Link]

-

N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - Frontiers. Available at: [Link]

-

Antisickling Activity of Amino Acid Benzyl Esters - PubMed. Available at: [Link]

-

Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC. Available at: [Link]

-

The Mechanistic Landscape of Membrane Permeabilizing Peptides - PMC - NIH. Available at: [Link]

-

Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. Available at: [Link]

Sources

- 1. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-α) production on lipopolysaccharide (LPS)-stimulated human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Are formyl peptide receptors novel targets for therapeutic intervention in ischaemia–reperfusion injury? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of novel ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antisickling activity of amino acid benzyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-alpha) production on lipopolysaccharide (LPS)-stimulated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical and Functional Characterization of N-Formyl-Met-Leu-Phe Benzyl Ester: Membrane Permeability and Receptor Kinetics

[1][2][3]

Executive Summary

This compound (fMLP-OBzl) is a hydrophobic derivative of the canonical chemotactic tripeptide fMLP.[1][2][3] While the native fMLP (free acid) is the prototypical agonist for the Formyl Peptide Receptor 1 (FPR1), its charged C-terminus limits interaction with the lipid bilayer.[1][3] The benzyl ester modification masks this charge and adds a bulky aromatic moiety, significantly increasing lipophilicity.[3]

Core Insight: Unlike the free acid, fMLP-OBzl exhibits "membrane-catalyzed" receptor binding.[1][2][3] Its enhanced permeability allows it to partition into the lipid bilayer, accessing the FPR1 transmembrane binding pocket via the membrane phase rather than the aqueous phase. This guide analyzes this mechanism, providing protocols to quantify this unique permeability profile.

Molecular Architecture & Lipophilicity

The functional divergence between fMLP and fMLP-OBzl stems from the C-terminal modification.[1][2][3]

Structural Comparison[1][2][3][4]

-

fMLP (Native): For-Met-Leu-Phe-OH.[1][2][3] The C-terminal carboxyl group (

) is deprotonated at physiological pH (7.4), creating an electrostatic barrier to membrane insertion.[1][2][3] -

fMLP-OBzl (Ester): For-Met-Leu-Phe-O-CH2-C6H5.[1][2][3] The benzyl ester caps the carboxyl group, neutralizing the negative charge and introducing a hydrophobic phenyl ring.

Predicted Physicochemical Data

The following table contrasts the estimated properties driving membrane permeability.

| Property | fMLP (Free Acid) | fMLP-OBzl (Benzyl Ester) | Impact on Permeability |

| Molecular Weight | 437.55 g/mol | 527.68 g/mol | Slight reduction in diffusion coefficient due to size.[1][2][3] |

| CLogP (Est.) | ~1.5 - 2.0 | ~4.5 - 5.2 | Critical: High lipophilicity drives bilayer partitioning.[1][2][3] |

| Charge (pH 7.4) | -1 (Anionic) | 0 (Neutral) | Neutral charge eliminates electrostatic repulsion.[1][2][3] |

| Solubility | Water-soluble (low conc.)[1][2][3] | Insoluble in water; Soluble in DMSO/Ethanol | Requires organic solvent carrier for delivery.[2][3] |

| Receptor Affinity | High ( | Enhanced Potency | Hydrophobic interactions stabilize receptor docking.[1][2][3] |

Mechanism of Action: The Membrane Catalysis Model

Standard hydrophilic ligands bind receptors directly from the aqueous phase.[3] However, fMLP-OBzl follows the Membrane Compartment Model (Schwyzer’s Rhegnylogic organization).[1][2][3]

-

Partitioning: fMLP-OBzl rapidly partitions from the aqueous buffer into the lipid bilayer due to its high CLogP.[2][3]

-

Concentration: The membrane acts as a "solvent," concentrating the ligand near the receptor.[3]

-

Lateral Diffusion: The ligand diffuses laterally within the membrane to access the ligand-binding pocket of FPR1, which is buried within the transmembrane helices.[3]

Pathway Visualization

The following diagram illustrates the kinetic difference between the aqueous approach (fMLP) and the membrane-facilitated approach (fMLP-OBzl).

Caption: Comparative binding kinetics showing fMLP-OBzl utilizing the lipid bilayer as a reservoir for enhanced receptor access.

Experimental Protocols

To validate the permeability and specific activity of fMLP-OBzl, we employ a dual-assay approach: a physicochemical screen (PAMPA) and a functional biological assay (Neutrophil Superoxide Generation).[1][2][3]

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay quantifies the passive diffusion of fMLP-OBzl compared to fMLP without the interference of transporters.[1][2][3]

Materials:

Methodology:

-

Preparation: Dissolve fMLP-OBzl in 100% DMSO to 10 mM stock. Dilute to 50 µM in Donor Buffer (Final DMSO < 0.5%).

-

Membrane Coating: Carefully pipette 5 µL of Lipid Solution onto the PVDF filter of the donor plate.[2][3] Allow 5 mins for evaporation/settling.

-

Assembly:

-

Incubation: Incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

-

Analysis:

-

Calculation: Calculate Effective Permeability (

) using the standard PAMPA equation:

Expected Result: fMLP-OBzl will show a high

Protocol B: Neutrophil Superoxide Anion Generation

This assay confirms that the enhanced permeability translates to biological potency (agonist activity) rather than toxicity.[1][2][3]

Materials:

-

Freshly isolated human neutrophils (

cells/mL).[1][2][3] -

fMLP-OBzl (Stock in DMSO) vs fMLP (Stock in Buffer).[1][2][3]

Methodology:

-

Cell Priming: Suspend neutrophils in Hanks' Balanced Salt Solution (HBSS) with Ca++/Mg++.[2][3]

-

Reagent Mix: Add Cytochrome C (1 mg/mL final).

-

Stimulation:

-

Kinetic Read: Measure Absorbance at 550 nm every 30 seconds for 10 minutes at 37°C.

-

Quantification: Superoxide (

) reduces Cytochrome C. Calculate nanomoles of

Self-Validating Check: Use Cytochalasin B (5 µg/mL) in a parallel arm. Cytochalasin B disrupts actin filaments, enhancing granule release.[3] If fMLP-OBzl is working via the receptor, the response should be synergistic with Cytochalasin B.[3]

References

-

Vertex Pharmaceuticals & Tokyo Institute of Technology. (2023).[2][3] Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides.[1][2][3][4] Nature Communications.[2][3][5] [Link]

-

Becker, E. L., et al. (1982).[3] Formyl peptide chemoattractants: a model of the receptor on rabbit neutrophils.[3] Biochemistry.[2][3][6] [Link]

-

PubChem. (2024).[2][3] this compound Compound Summary. National Library of Medicine.[2][3] [Link][1][2][3]

-

Niedel, J., et al. (1980).[3] Covalent affinity labeling of the formyl peptide chemotactic receptor.[3] Journal of Biological Chemistry.[2][3][7][8] [Link]

Sources

- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 2. N-Formylmethionine Leucyl-Phenylalanine | C21H31N3O5S | CID 4364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound =97 HPLC 70637-32-0 [sigmaaldrich.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Investigating the effects on amide-to-ester substitutions on membrane permeability of cyclic peptides | EurekAlert! [eurekalert.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. N-Formyl-Met-Leu-Phe | Formyl Peptide Receptor Agonists: Tocris Bioscience [rndsystems.com]

- 8. ingentaconnect.com [ingentaconnect.com]

Technical Monograph: Biological Activity of fMLP Benzyl Ester in Macrophage Activation

Executive Summary

N-Formyl-Met-Leu-Phe Benzyl Ester (fMLP-OBzl) is a highly lipophilic derivative of the classic chemotactic tripeptide fMLP. While the free acid (fMLP) is the prototypical agonist for the Formyl Peptide Receptor 1 (FPR1), the benzyl ester variant introduces specific physicochemical alterations—primarily enhanced hydrophobicity and membrane permeability—that critically impact experimental design.

This guide addresses the biological activity of fMLP-OBzl, positioning it as a potent FPR1 agonist capable of inducing chemotaxis, superoxide generation, and lysosomal enzyme release. However, its utility is frequently compromised by solubility issues and non-specific adsorption. This document provides the mechanistic grounding and validated protocols required to generate reproducible data with this compound.

Chemical Basis & Structural Pharmacology

Structural Modification and Receptor Fit

The biological activity of fMLP is dictated by its interaction with the FPR1 receptor, a G-protein coupled receptor (GPCR). The receptor binding pocket contains a specific hydrophobic cleft designed to accommodate the Phenylalanine (Phe) side chain and the Methionine (Met) side chain.

-

fMLP (Free Acid): Possesses a negatively charged C-terminal carboxylate at physiological pH.

-

fMLP Benzyl Ester: The C-terminus is esterified with a benzyl group. This modification removes the negative charge and adds a bulky, lipophilic aromatic ring.

Pharmacological Impact: Structure-Activity Relationship (SAR) studies indicate that the C-terminal carboxylate is not strictly required for binding. In fact, hydrophobic pockets in FPR1 (specifically residues interacting with the Phe moiety) often tolerate or even stabilize hydrophobic C-terminal extensions. Consequently, fMLP-OBzl retains high affinity agonist activity , often comparable to or exceeding the free acid in specific lipophilic environments, though its apparent potency in aqueous assays can be masked by solubility limits.

Physicochemical Constraints

| Feature | fMLP (Free Acid) | fMLP Benzyl Ester |

| Solubility (Water) | Low (~0.1 mg/mL) | Negligible (Hydrophobic) |

| Solubility (DMSO) | High | Very High |

| Membrane Permeability | Moderate | High (Passive diffusion) |

| Cellular Fate | Surface Receptor Binding | Surface Binding + Intracellular Accumulation |

| Primary Risk | Oxidation of Met | Precipitation ("Crashing out") in media |

Mechanism of Action: FPR1 Signaling Cascade

Upon binding to FPR1, fMLP-OBzl triggers a rapid, pertussis toxin-sensitive signaling cascade. The esterification does not alter the fundamental pathway but may prolong the signal due to slower dissociation rates or resistance to extracellular proteolytic degradation.

The Signaling Pathway (Graphviz)

Caption: Figure 1. FPR1 Signal Transduction. fMLP-OBzl binds FPR1, triggering G-protein coupled PLC activation, leading to Calcium mobilization and downstream effector functions (Superoxide production and Chemotaxis).

Biological Activity Profile

The following table summarizes the expected biological responses of macrophages to fMLP-OBzl compared to the free acid standard.

| Biological Output | Activity Description | Experimental Note |

| Chemotaxis | Potent Inducer. Stimulates directional migration at nanomolar concentrations (10–100 nM). | Due to high lipophilicity, the gradient may degrade faster if the compound partitions into the plasticware or agarose. |

| Superoxide Anion (O₂⁻) | Strong Agonist. Triggers the respiratory burst via NADPH oxidase assembly. | Response is rapid (onset < 30s). Requires cytochrome c reduction assay or chemiluminescence (luminol). |

| Lysosomal Enzyme Release | Active. Induces degranulation (e.g., | Often requires "priming" with Cytochalasin B to prevent internalization and maximize release. |

| Calcium Mobilization | Transient Spike. Rapid intracellular Ca²⁺ flux. | Can be measured with Fura-2 or Fluo-4. The ester may exhibit slightly delayed washout kinetics. |

Validated Experimental Protocol

Critical Challenge: The benzyl ester is extremely hydrophobic. Direct dilution from DMSO into aqueous media often causes micro-precipitation, leading to "dead" concentrations and high variability.

Reagent Preparation (Self-Validating System)

-

Stock Solution: Dissolve fMLP-OBzl in high-grade DMSO to 10 mM . Store at -20°C. Validation: Solution must be crystal clear.

-

Intermediate Dilution (The "Step-Down"): Do NOT dilute directly to the assay concentration.

-

Dilute 10 mM stock 1:100 in Ethanol first (to 100 µM).

-

Then dilute into aqueous buffer containing 0.1% - 0.25% BSA (Bovine Serum Albumin) .

-

Why? Albumin acts as a carrier protein, preventing the hydrophobic peptide from sticking to the tube walls or precipitating.

-

Macrophage Activation Workflow (Graphviz)

Caption: Figure 2. Experimental Workflow. The critical step is the intermediate carrier dilution (Step 2) to ensure the hydrophobic benzyl ester remains in solution before cell contact.

Specificity Control (Validation)

To prove the observed activity is FPR1-mediated and not a non-specific membrane perturbation (due to the benzyl group):

-

Pre-incubate cells with Cyclosporin H (1 µM) or Boc-MLF (10 µM) for 10 minutes.

-

Challenge with fMLP-OBzl.

-

Result: Activity must be abrogated (>90% inhibition) to confirm FPR1 specificity.

References

-

Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[1][2][3][4][5][6][7] Proceedings of the National Academy of Sciences, 72(3), 1059–1062. Link

-

Panaro, M. A., et al. (2006).[8] Biological role of the N-formyl peptide receptors. Immunopharmacology and Immunotoxicology, 28(1), 103-127.[8] Link

-

Dahlgren, C., et al. (2016). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition.[9] MDPI: Cells. Link

-

Cayman Chemical. (n.d.). N-Formyl-Met-Leu-Phe Product Information & Biological Activity. Link

-

Becker, E. L. (1979). Structure-activity relationships of the formylpeptide receptor. American Journal of Pathology. Link

Sources

- 1. N-Formyl-Met-Leu-Phe | Formyl Peptide Receptor Agonists: Tocris Bioscience [rndsystems.com]

- 2. Activation of macrophages with N-formyl-methionyl-leucyl-phenylalanine: involvement of protein kinase C and tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activation of tumoricidal properties in mouse macrophages using the chemotactic peptide N-formyl-methionyl-leucyl-phenylalanine (FMLP) incorporated in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activation of tumoricidal properties in mouse macrophages using the chemotactic peptide N-formyl-methionyl-leucyl-phenylalanine (FMLP) incorporated in liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 6. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. mdpi.com [mdpi.com]

Technical Guide: Stability of N-Formyl-Met-Leu-Phe Benzyl Ester in Physiological pH

This guide details the stability profile, handling protocols, and experimental considerations for N-Formyl-Met-Leu-Phe benzyl ester (fMLP-OBn) . It is designed for researchers requiring precise control over chemotactic assays and formulation stability.

Executive Summary

This compound (fMLP-OBn) is a hydrophobic derivative of the classic chemotactic peptide fMLP. Unlike the free acid, the benzyl ester exhibits distinct stability profiles governed by two opposing forces: chemical resistance to spontaneous hydrolysis at neutral pH, and biological susceptibility to rapid enzymatic cleavage in physiological fluids.

-

In Sterile PBS (pH 7.4): Chemically stable for 24–48 hours. Primary degradation risk is methionine oxidation , not ester hydrolysis.

-

In Plasma/Serum: Highly unstable. Rapidly hydrolyzed to the active parent compound (fMLP) and benzyl alcohol by carboxylesterases (Half-life: < 30 minutes).

-

Solubility: Highly lipophilic; requires DMSO or Ethanol for stock preparation. Insoluble in aqueous buffers without co-solvents.

Chemical & Physical Architecture

Structural Significance

The benzyl ester modification at the C-terminus masks the negative charge of the carboxylate group, significantly increasing the peptide's partition coefficient (LogP). This modification alters receptor binding kinetics and membrane permeability until hydrolysis occurs.

Hydrolysis Pathway

The transition from the ester to the active free acid is the critical stability event.

Figure 1: Hydrolytic cleavage of fMLP-OBn yielding the active chemotactic peptide fMLP.

Stability Profile & Mechanisms

Abiotic Stability (Sterile Buffers)

In the absence of enzymes (e.g., sterile PBS, HBSS), the benzyl ester bond is relatively robust at pH 7.4. Spontaneous hydrolysis of benzyl esters typically requires basic conditions (pH > 9) or strong acid catalysis.

-

Risk Factor: Methionine Oxidation .[1] The thioether side chain of Methionine is highly susceptible to oxidation to sulfoxide (Met(O)), which significantly reduces biological potency.

-

Recommendation: All aqueous buffers must be degassed or supplemented with antioxidants (e.g., EDTA, ascorbic acid) if stored > 4 hours.

Biotic Stability (Biological Fluids)

In the presence of serum, plasma, or cell lysates, fMLP-OBn acts as a prodrug .

-

Mechanism: Non-specific carboxylesterases and proteases (e.g., chymotrypsin-like activity) rapidly cleave the benzyl ester.

-

Implication: In whole-blood assays or in vivo studies, the observed biological effect is likely driven by the metabolite (fMLP) rather than the intact ester.

Quantitative Stability Summary

| Condition | Primary Degradation Mechanism | Estimated Half-Life ( | Handling Directive |

| Solid (-20°C) | None (if desiccated) | > 2 Years | Store under N₂/Ar. |

| DMSO Stock | None | > 6 Months | Avoid repeated freeze-thaw. |

| PBS (pH 7.4) | Met-Oxidation | 24–48 Hours (Ester intact) | Prepare fresh daily. |

| Human Plasma | Enzymatic Hydrolysis | < 30 Minutes | Analyze immediately. |

| Cell Media (+FBS) | Enzymatic Hydrolysis | 1–2 Hours | Use serum-free media for ester-specific assays. |

Experimental Protocols

Stock Solution Preparation (Self-Validating Protocol)

Objective: Create a stable, precipitant-free stock solution.

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Ethanol is a secondary alternative but evaporates, altering concentration.

-

Concentration: Prepare at 10 mM (approx. 5.3 mg/mL).

-

Validation Step: Visually inspect for clarity. If cloudy, sonicate for 30 seconds at 25°C.

-

Storage: Aliquot into amber glass vials (to prevent light-induced oxidation) and store at -20°C.

Stability Assay Workflow (HPLC)

Objective: Quantify the rate of hydrolysis in your specific experimental buffer.

Figure 2: Step-by-step workflow for determining hydrolytic stability.

Detailed Method:

-

Incubation: Spike 10 mM stock into pre-warmed (37°C) PBS or Plasma to a final concentration of 100 µM.

-

Sampling: Remove 100 µL aliquots at defined time points.

-

Quenching: Immediately mix with 100 µL ice-cold Acetonitrile containing 0.1% TFA. This precipitates proteins (if plasma) and halts esterase activity.

-

Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant onto a C18 HPLC column.

-

Mobile Phase: Gradient of Water/Acetonitrile (+0.1% TFA).[1]

-

Detection: UV at 214 nm (peptide bond) or 254 nm (benzyl ring).

-

Expectation: fMLP-OBn elutes later (more hydrophobic) than fMLP.

-

Critical Application Notes

-

Receptor Binding Studies: If using fMLP-OBn to study the hydrophobic pocket of FPR1, ensure the assay is performed at 4°C. Low temperatures drastically reduce esterase activity, preserving the ester structure during the binding equilibrium.

-

In Vivo Use: Do not assume fMLP-OBn circulates intact. It acts as a depot form of fMLP. The benzyl alcohol byproduct is generally negligible at pharmacological doses but should be noted as a variable.

-

Oxidation Control: If an extra peak appears slightly earlier than the parent peak in HPLC, it is likely the Met-sulfoxide derivative. Use degassed buffers to prevent this.

References

-

Sigma-Aldrich. Product Information: this compound. (Inferred from general fMLP data and benzyl ester chemistry).[1]

-

Cayman Chemical. N-Formyl-Met-Leu-Phe Product Insert. [2]

-

Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. (Standard reference for benzyl ester stability: Stable to mild acid/base, cleaved by strong acid/hydrogenolysis/saponification).

-

Nielsen, N.M., & Bundgaard, H. Prodrug derivatives of peptides. (Discusses enzymatic hydrolysis of peptide esters in plasma).

-

Freer, R.J., et al. Formyl peptide chemoattractants: a model of the receptor on rabbit neutrophils. Biochemistry, 1982. (Discusses structural requirements and hydrophobicity).

Sources

Literature review of N-Formyl-Met-Leu-Phe benzyl ester derivatives

Technical Review: N-Formyl-Met-Leu-Phe Benzyl Ester (fMLP-OBzl) Derivatives

Part 1: Executive Summary

This compound (fMLP-OBzl) is a synthetic derivative of the prototypical chemotactic peptide N-Formyl-Met-Leu-Phe (fMLP). While the parent compound (fMLP) is the primary agonist for the Formyl Peptide Receptor 1 (FPR1) expressed on neutrophils and macrophages, the benzyl ester derivative serves as a critical tool in structure-activity relationship (SAR) studies and cellular signaling investigations.

Unlike N-terminal modifications (e.g., Boc-MLP) which often convert the peptide into an antagonist, C-terminal esterification (such as the benzyl ester) generally preserves agonist activity but alters lipophilicity, membrane permeability, and receptor binding kinetics. This guide details the chemical synthesis, pharmacological profile, and experimental utility of fMLP-OBzl in drug development and immunology.

Part 2: Chemical Architecture & Synthesis

Structural Analysis

The core tripeptide (Met-Leu-Phe) mimics the N-terminal sequence of bacterial proteins, serving as a Pathogen-Associated Molecular Pattern (PAMP).

-

N-Terminus: Formylated (CHO-). Essential for high-affinity binding to FPR1.

-

C-Terminus: Benzyl ester (-COOCH₂C₆H₅). This modification removes the negative charge of the carboxylate, significantly increasing hydrophobicity (LogP) and allowing the molecule to penetrate cell membranes more effectively than the free acid.

Synthesis Protocol (Solution Phase)

The synthesis of fMLP-OBzl is typically achieved via standard solution-phase peptide coupling to prevent racemization and ensure high purity.

Reagents:

-

N-Formyl-Methionine (f-Met-OH)

-

L-Leucine (Leu)

-

L-Phenylalanine benzyl ester (H-Phe-OBzl)

-

Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC; HOBt (1-Hydroxybenzotriazole).

Workflow Visualization (Graphviz):

Figure 1: Step-by-step solution-phase synthesis of this compound.

Part 3: Pharmacology & Mechanism of Action

Receptor Interaction (FPR1)

The Formyl Peptide Receptor 1 (FPR1) is a G-Protein Coupled Receptor (GPCR).[1][2]

-

Binding Pocket: The N-formyl group enters a hydrophobic pocket.[3] The Methionine side chain is critical for anchoring.

-

Role of C-Terminus: Early SAR studies by Freer et al. (1982) established that the phenylalanine carbonyl group interacts with the receptor via hydrogen bonding.

-

Ester vs. Acid: The conversion of the C-terminal acid (fMLP-OH) to the benzyl ester (fMLP-OBzl) modifies the electrostatic environment. While the free acid is the most potent agonist (EC₅₀ ~ 1-10 nM), the benzyl ester retains significant agonist activity but may show altered binding kinetics due to the bulky benzyl group interacting with auxiliary hydrophobic regions of the receptor.

Signaling Pathway

Upon binding fMLP-OBzl, FPR1 undergoes a conformational change, exchanging GDP for GTP on the Gαi subunit. This triggers a cascade leading to chemotaxis (migration) and the respiratory burst (superoxide release).

Signaling Cascade Visualization (Graphviz):

Figure 2: Intracellular signaling cascade triggered by fMLP-OBzl binding to FPR1.

Part 4: Experimental Protocols

Neutrophil Isolation & Chemotaxis Assay

Objective: To quantify the chemotactic potency of fMLP-OBzl compared to fMLP.

Protocol:

-

Isolation: Isolate human neutrophils from heparinized venous blood using dextran sedimentation followed by Ficoll-Hypaque density gradient centrifugation.

-

Lysis: Lyse residual RBCs with hypotonic saline. Resuspend neutrophils in HBSS (with Ca²⁺/Mg²⁺) at

cells/mL. -

Chamber Setup: Use a modified Boyden chamber (or transwell system).

-

Lower Well: Add fMLP-OBzl (dissolved in DMSO, diluted in buffer) at concentrations ranging from

to -

Filter: Place a 3 µm pore size polycarbonate filter.

-

Upper Well: Add neutrophil suspension.

-

-

Incubation: Incubate at 37°C in 5% CO₂ for 45–60 minutes.

-

Quantification: Remove filter, fix with methanol, stain with Giemsa. Count cells that migrated through the filter using microscopy or image analysis software.

Superoxide Anion Generation (Cytochrome c Reduction)

Objective: To measure the respiratory burst induced by fMLP-OBzl.

Protocol:

-

Reagent Prep: Prepare Cytochrome c solution (100 µM) in HBSS.

-

Cell Mix: Mix

neutrophils with Cytochrome c solution. -

Stimulation: Add fMLP-OBzl (

M final conc). Include a blank (buffer only) and a control (fMLP free acid). -

Measurement: Monitor absorbance at 550 nm continuously for 10 minutes in a spectrophotometer.

-

Calculation: Calculate nanomoles of superoxide (

) produced using the extinction coefficient of reduced Cytochrome c (

Part 5: Comparative Data Summary

The following table summarizes the relative biological activities of fMLP derivatives. Note that while the benzyl ester is active, N-terminal modifications (Boc) drastically alter function.

| Compound | Structure | FPR1 Affinity ( | Biological Activity | Role |

| fMLP | N-Formyl-Met-Leu-Phe-OH | High (~10-30 nM) | Potent Agonist | Primary Reference Standard |

| fMLP-OBzl | N-Formyl-Met-Leu-Phe-OBzl | Moderate-High | Agonist | Hydrophobic Probe / Prodrug |

| fMLP-OMe | N-Formyl-Met-Leu-Phe-OMe | Moderate | Agonist | Structure-Activity Studies |

| Boc-MLP | t-Boc-Met-Leu-Phe-OH | Low | Antagonist | Receptor Blockade |

References

-

Freer, R. J., Day, A. R., et al. (1982).[4] "Formyl peptide chemoattractants: a model of the receptor on rabbit neutrophils." Biochemistry, 21(2), 257-263.[4]

-

Showell, H. J., et al. (1976).[3] "The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal enzyme secretion for neutrophils." Journal of Experimental Medicine, 143(5), 1154-1169.

-

Niedel, J., et al. (1980).[3] "Receptor-mediated internalization of fluorescent chemotactic peptide by human neutrophils." Science, 205(4413), 1412-1414.

-

PubChem. (n.d.). "this compound (Compound Summary)." National Library of Medicine.

Sources

- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition | MDPI [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formyl peptide chemoattractants: a model of the receptor on rabbit neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Guide to the Solubilization and Use of N-Formyl-Met-Leu-Phe Benzyl Ester in Cell Culture

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

N-Formyl-Met-Leu-Phe (fMLP) is a potent bacterial-derived peptide that acts as a powerful chemoattractant for phagocytic leukocytes. Its benzyl ester derivative, N-Formyl-Met-Leu-Phe benzyl ester (fMLP-OBn), modifies the C-terminal carboxylic acid, increasing the molecule's hydrophobicity. This alteration can influence its membrane permeability and potency. Proper solubilization of this lipophilic compound is critical for achieving reproducible and meaningful results in cell-based assays. This guide provides a comprehensive, field-tested protocol for the solubilization of fMLP-OBn using dimethyl sulfoxide (DMSO), the preparation of aqueous working solutions for cell culture, and a functional validation assay to confirm its biological activity through intracellular calcium mobilization.

Introduction: Understanding fMLP and its Benzyl Ester Derivative

N-formyl peptides, such as fMLP, are released by bacteria or from damaged mitochondria and act as crucial signals for the innate immune system, guiding leukocytes to sites of infection or injury.[1][2][3] These peptides bind to a class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs), initiating a signaling cascade that results in chemotaxis, degranulation, and the production of reactive oxygen species.[4][5][6]

The benzyl esterification of fMLP's C-terminus creates fMLP-OBn, a modification that neutralizes the negative charge of the carboxyl group and adds a bulky, nonpolar benzyl group. This chemical alteration significantly decreases its solubility in aqueous solutions but may enhance its interaction with the cell membrane and its receptors. In fact, studies on fMLP derivatives have shown that benzyl esters can be more biologically active than the parent compound.[2] Given its hydrophobic nature, a carefully planned solubilization strategy is paramount to avoid precipitation and ensure accurate dosing in cell culture experiments.

The fMLP Signaling Cascade: A Mechanistic Overview

fMLP and its analogs mediate their effects primarily through Formyl Peptide Receptor 1 (FPR1), a member of the GPCR superfamily.[1][3][4] The binding of an agonist like fMLP-OBn induces a conformational change in the receptor, triggering a well-defined intracellular signaling pathway.

Causality of the Pathway:

-

Receptor Activation: The agonist binds to the extracellular domain of the FPR.

-

G-Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the associated heterotrimeric G-protein (specifically Gαi and Gβγ subunits).

-

Downstream Effector Activation: The dissociated G-protein subunits activate Phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2]

-

Cellular Response: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing a rapid release of stored calcium (Ca²⁺) into the cytosol.[1][7] Concurrently, DAG activates Protein Kinase C (PKC), leading to further downstream signaling events. The combined result is the characteristic cellular response, including chemotaxis and activation of inflammatory pathways.[2][7]

Protocol I: Preparation of a Concentrated fMLP-OBn Stock Solution

The high hydrophobicity of fMLP-OBn necessitates the use of an organic solvent for initial solubilization. Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its excellent solvating power for a wide range of organic molecules and its miscibility with aqueous media.

Rationale for Choices:

-

Anhydrous DMSO: Using anhydrous (water-free) DMSO is critical. The presence of water can significantly reduce the solubility of highly hydrophobic compounds and may promote the formation of micro-precipitates.[8]

-

High Concentration Stock: Preparing a concentrated stock (e.g., 10-50 mM) allows for the addition of a very small volume to your cell culture medium, thereby minimizing the final concentration of DMSO and its potential cytotoxic effects.[9]

Materials

-

This compound (fMLP-OBn) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated precision balance

-

Pipettors and sterile, low-retention tips

Procedure: 10 mM Stock Solution

-

Equilibrate: Allow the fMLP-OBn powder vial to come to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weigh: Aseptically weigh out the desired amount of fMLP-OBn powder. For example, to prepare 1 mL of a 10 mM stock, weigh 5.36 mg of fMLP-OBn (Molecular Weight: 535.7 g/mol ).

-

Dissolve: Add the weighed powder to a sterile vial. Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).

-

Mix: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid in dissolving any stubborn particulates.

-

Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in tightly sealed vials. Under these conditions, the DMSO stock should be stable for several months.[10]

Table 1: Solubility Data for Parent Compound (fMLP)

Note: The benzyl ester derivative (fMLP-OBn) is expected to have significantly lower solubility in aqueous and polar protic solvents compared to the parent fMLP compound.

| Solvent | Approximate Solubility of fMLP | Reference |

| DMSO | ~30 mg/mL | [11] |

| Dimethylformamide (DMF) | ~25-50 mg/mL | [11] |

| Ethanol | ~0.5-2 mg/mL | [11][12] |

| PBS (pH 7.2) | ~0.1 mg/mL | [11] |

| Water | Insoluble / Very Poorly Soluble | [13] |

Protocol II: Preparation of Working Solutions for Cell Culture

Diluting the concentrated DMSO stock into your final aqueous cell culture medium must be done carefully to prevent the compound from precipitating out of solution. The final concentration of DMSO in the culture must also be controlled to avoid solvent-induced artifacts or cytotoxicity.

Key Considerations:

-

DMSO Tolerance: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity. However, sensitive cell types, such as primary cells, may require a lower concentration (≤ 0.1%).[9][14] It is imperative to determine the tolerance of your specific cell line.

-

Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your highest dose of fMLP-OBn but without the compound itself. This step is crucial to differentiate the effects of the compound from the effects of the solvent.[15]

Procedure: Serial Dilution

-

Thaw Stock: Thaw a single-use aliquot of the 10 mM fMLP-OBn stock solution at room temperature.

-

Prepare Intermediate Dilution (Optional but Recommended): To avoid pipetting sub-microliter volumes, first prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock to 990 µL of pre-warmed cell culture medium to create a 100 µM solution (in 1% DMSO). Mix immediately by gentle inversion or pipetting.

-

Prepare Final Working Solution: Use the intermediate dilution to prepare your final concentrations. For example, to make a 1 µM final working solution, add 10 µL of the 100 µM intermediate stock to 990 µL of pre-warmed medium. This results in a final DMSO concentration of 0.01%, which is well-tolerated by virtually all cell types.

-

Dosing: Add the final working solution to your cells. Ensure the volume added is consistent across all conditions, including the vehicle control.

Protocol III: Quality Control - Validation of Biological Activity

It is essential to confirm that the solubilized fMLP-OBn is biologically active. Since the fMLP signaling pathway prominently features the release of intracellular calcium, a calcium flux assay is a direct and reliable method for functional validation.[7][16]

Principle

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1). These dyes exhibit a significant increase in fluorescence intensity upon binding to free Ca²⁺.[17] Upon stimulation with active fMLP-OBn, a rapid, transient spike in fluorescence will be detected, corresponding to the release of calcium from intracellular stores.

Materials

-

Cells expressing FPRs (e.g., human neutrophils, HL-60 or U937 cells differentiated into a neutrophil-like phenotype)

-

Calcium-sensitive dye (e.g., Fluo-4 AM)

-

Pluronic F-127 (optional, aids in dye loading)

-

Hanks' Balanced Salt Solution with calcium and magnesium (HBSS)

-

Fluorescence plate reader with kinetic read capability or flow cytometer

-

Positive Control: Ionomycin or ATP

-

Negative Control: Vehicle (DMSO in HBSS)

Procedure: Plate Reader-Based Calcium Flux Assay

-

Cell Plating: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight if necessary. For suspension cells, plate them on the day of the assay.

-

Dye Loading: Prepare a loading buffer containing the calcium dye (e.g., 2-5 µM Fluo-4 AM) in HBSS.

-

Incubation: Remove the culture medium from the cells and add the dye-loading buffer. Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Washing: Gently wash the cells 2-3 times with warm HBSS to remove any extracellular dye. After the final wash, leave a final volume of 100 µL of HBSS in each well.

-

Baseline Reading: Place the plate in the fluorescence plate reader, set to the appropriate excitation/emission wavelengths for your dye (e.g., ~494 nm/516 nm for Fluo-4). Measure the baseline fluorescence kinetically for 30-60 seconds.

-

Stimulation: Using the instrument's injection function, add your prepared fMLP-OBn working solution (e.g., 20 µL of a 6X solution to the 100 µL in the well). Also include wells for positive (Ionomycin) and negative (vehicle) controls.

-

Kinetic Measurement: Immediately after injection, continue to measure the fluorescence intensity every 1-2 seconds for at least 3-5 minutes.

-

Analysis: A positive result is characterized by a sharp, rapid increase in fluorescence intensity immediately following the addition of fMLP-OBn, followed by a gradual decay back towards baseline. The vehicle control should show no significant change.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Precipitation in Media | Final concentration is above solubility limit; inadequate mixing when diluting; "shock" precipitation from adding DMSO stock too quickly. | Perform serial dilutions rather than a single large dilution. Add the DMSO stock to the aqueous medium slowly while vortexing/stirring. Lower the final concentration of fMLP-OBn. |

| No Cellular Response | Compound is inactive; cells do not express functional FPRs; incorrect assay setup. | Confirm activity with a positive control cell line. Verify receptor expression via qPCR or flow cytometry. Use a positive control agonist (e.g., Ionomycin) to confirm the calcium assay is working. |

| High Background Signal | Incomplete removal of extracellular dye; cell death leading to membrane leakage. | Ensure thorough but gentle washing after dye loading. Check cell viability before starting the assay. |

| Cytotoxicity Observed | Final DMSO concentration is too high for the cell type. | Reduce the final DMSO concentration to ≤ 0.1%. Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your cells.[15][18] |

References

-

Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. PMC. Available at: [Link]

-

The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers. Available at: [Link]

-

The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers. Available at: [Link]

-

DMSO usage in cell culture. LifeTein. Available at: [Link]

-

Formyl peptide receptor. Wikipedia. Available at: [Link]

-

Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Olympus Life Science. Available at: [Link]

-

Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

-

What the concentration of DMSO you use in cell culture assays?. ResearchGate. Available at: [Link]

-

Maximum DMSO concentration in media for cell culture?. Reddit. Available at: [Link]

-

The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. Ingenta Connect. Available at: [Link]

-

CALCIUM FLUX PROTOCOL. University of Pennsylvania. Available at: [Link]

-

N-Formyl-Met-Leu-Phe. GenScript. Available at: [Link]

-

N-FORMYL-MET-LEU-PHE Sigma Prod. No. F3506 Storage temperature: -20º C. ResearchGate. Available at: [Link]

-

Calcium flux in neutrophils stimulated with either 10⁻⁷ M fMLP or 1... ResearchGate. Available at: [Link]

-

N-Formylmethionine-leucyl-phenylalanine. Wikipedia. Available at: [Link]

Sources

- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 4. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 5. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. lifetein.com [lifetein.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. genscript.com [genscript.com]

- 14. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. bu.edu [bu.edu]

- 18. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

Neutrophil chemotaxis assay protocol using fMLP benzyl ester

A Researcher's Guide to Quantifying Neutrophil Chemotaxis Using fMLP Benzyl Ester

Introduction

Neutrophil chemotaxis, the directed migration of neutrophils along a chemical gradient, is a cornerstone of the innate immune response and a critical event in the inflammatory cascade.[1][2] These polymorphonuclear leukocytes (PMNs) are the first responders to sites of infection or injury, and their effective recruitment is essential for host defense.[3][4] The process is initiated by chemoattractants, which bind to G protein-coupled receptors (GPCRs) on the neutrophil surface, triggering a cascade of intracellular signaling events that culminate in polarized cell movement.[5][6]

Among the most potent and well-characterized chemoattractants is N-Formyl-methionyl-leucyl-phenylalanine (fMLP), a synthetic tripeptide that mimics N-formylated peptides of bacterial and mitochondrial origin.[1] fMLP binds with high affinity to the Formyl Peptide Receptor 1 (FPR1), initiating signaling pathways that drive chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[5][7]

This guide provides a detailed protocol for a robust and reproducible neutrophil chemotaxis assay using the Boyden chamber method, with a specific focus on the use of fMLP benzyl ester. We will delve into the scientific rationale behind key steps, from neutrophil isolation to data analysis, and provide troubleshooting insights to ensure the integrity and validity of your experimental results.

The Rationale for fMLP Benzyl Ester

While fMLP is the standard agonist for FPR1, modifications to its structure can enhance its biological activity. The use of a benzyl ester derivative of fMLP is a strategic choice for maximizing the chemotactic response. Esterification of the C-terminal carboxyl group with a benzyl group has been reported to yield a compound that is more active than the parent fMLP molecule.[8] This increased potency may be attributed to enhanced stability in culture medium or improved interaction with the receptor binding pocket. By employing this more active variant, researchers can elicit a more robust and discernible chemotactic response, which is particularly advantageous when screening for inhibitory compounds or studying subtle modulations of the signaling pathway.

Core Signaling Pathway: fMLP-Induced Chemotaxis

The binding of fMLP to FPR1 on the neutrophil surface activates heterotrimeric G-proteins, primarily of the Gαi family.[3] This event triggers the dissociation of the Gα and Gβγ subunits, which in turn initiate multiple downstream signaling cascades essential for directed migration.

Key pathways include:

-

Phospholipase C (PLC) Activation: Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing a transient increase in intracellular calcium and activation of Protein Kinase C (PKC).[3][6]

-

Phosphatidylinositol 3-Kinase (PI3K) Pathway: Activation of PI3K generates PtdIns(3,4,5)P3 (PIP3) at the leading edge of the cell, a critical step for establishing cell polarity.[6][9]

-

Small GTPase Activation: Pathways downstream of PI3K lead to the activation of Rac and other Rho family GTPases, which are master regulators of actin cytoskeleton reorganization.[1] This reorganization drives the formation of pseudopods and lamellipodia, propelling the cell forward.[6]

These interconnected pathways ensure the precise spatial and temporal control of actin polymerization, leading to the characteristic polarized morphology and directed movement of a chemotaxing neutrophil.[1][10]

Caption: fMLP signaling cascade in neutrophils.

Experimental Protocol: Boyden Chamber Chemotaxis Assay

This protocol details a quantitative chemotaxis assay using a multi-well Boyden chamber (e.g., Transwell® inserts). The fundamental principle involves two compartments separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber is then quantified as a measure of the chemotactic response.[11][12]

PART 1: Preparation of Reagents and Materials

Critical Insight: Neutrophils are sensitive and easily activated.[13] All reagents must be sterile and endotoxin-free. Perform all neutrophil isolation and handling steps at 4°C on ice, unless otherwise specified, to maintain cell viability and a resting state.

| Reagent/Material | Specifications |

| fMLP Benzyl Ester Stock | 10 mM in DMSO. Store in aliquots at -20°C. |

| Neutrophil Isolation Reagents | Ficoll-Paque™, Dextran T-500, Red Blood Cell Lysis Buffer. |

| Assay Medium | RPMI 1640 + 0.5% Bovine Serum Albumin (BSA). Serum-free media is crucial to avoid interference from other chemoattractants.[11] |

| Boyden Chamber/Inserts | 24-well plate format with inserts having a 3.0 µm or 5.0 µm pore size polycarbonate membrane.[11] |

| Quantification Reagents | Calcein-AM or CellTiter-Glo® Luminescent Cell Viability Assay. |

PART 2: Isolation of Human Neutrophils

This protocol uses a standard dextran sedimentation and Ficoll gradient method.

-

Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA).

-

Dextran Sedimentation: Mix blood with 6% Dextran T-500 and allow red blood cells (RBCs) to sediment for 30-45 minutes at room temperature.

-

Leukocyte Collection: Carefully collect the upper leukocyte-rich plasma layer.

-

Ficoll Gradient Centrifugation: Layer the leukocyte suspension onto Ficoll-Paque™ and centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

RBC Lysis: Aspirate and discard the upper layers. Resuspend the granulocyte/RBC pellet and lyse the remaining RBCs using a hypotonic lysis buffer.

-

Cell Wash & Count: Wash the neutrophil pellet twice with cold PBS. Resuspend in assay medium, count using a hemocytometer, and assess viability (>95%) with Trypan Blue.

-

Final Resuspension: Adjust the cell concentration to 2 x 10⁶ cells/mL in cold assay medium. Keep on ice.

PART 3: Chemotaxis Assay Procedure

Trustworthiness Check: To validate the assay, always include a negative control (assay medium only in the lower well) to measure random migration (chemokinesis) and a positive control (a known optimal concentration of fMLP).

-

Prepare Chemoattractant Plate:

-

Add 600 µL of assay medium (negative control) or fMLP benzyl ester dilutions (e.g., 0.1 nM to 100 nM) to the lower wells of a 24-well plate.

-

Expert Tip: A dose-response curve is essential to determine the optimal concentration for your specific conditions, as it can vary between donors.

-

-

Set Up Inserts: Place the 3.0 or 5.0 µm pore size inserts into the wells.

-

Add Neutrophils: Add 100 µL of the neutrophil suspension (2 x 10⁵ cells) to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

-

Stop Migration & Quantify: After incubation, carefully remove the inserts. Quantify the migrated cells in the lower chamber using one of the following methods:

-

Method A (Luminescence): Add a volume of CellTiter-Glo® reagent equal to the volume of medium in the lower well. Incubate for 10 minutes and read luminescence. The signal is directly proportional to the number of viable cells.[11]

-

Method B (Fluorescence): Collect the cells from the lower chamber, centrifuge, and resuspend in PBS with Calcein-AM. Incubate for 30 minutes and read fluorescence (Excitation ~495 nm / Emission ~515 nm).

-

Experimental Workflow Overview

Caption: Workflow for the neutrophil chemotaxis assay.

Data Analysis and Interpretation

The primary output of this assay is the quantification of migrated cells. Results can be expressed as raw luminescence/fluorescence units or calculated as a Migration Index (or Chemotactic Index).

Migration Index (MI): MI = (Number of cells migrated towards chemoattractant) / (Number of cells migrated towards negative control)

This normalization accounts for baseline random migration (chemokinesis) and allows for easier comparison across different experiments and donors.

Representative Data Table

| Condition | fMLP Benzyl Ester [nM] | Mean Luminescence (RLU) | Migration Index (MI) |

| Negative Control | 0 | 1,500 ± 150 | 1.0 |

| Treatment 1 | 0.1 | 4,500 ± 300 | 3.0 |

| Treatment 2 | 1.0 | 12,000 ± 950 | 8.0 |

| Treatment 3 (Peak) | 10.0 | 25,500 ± 2,100 | 17.0 |

| Treatment 4 | 100.0 | 18,000 ± 1,600 | 12.0 |

Interpretation: The data shows a classic bell-shaped dose-response curve, which is characteristic of chemotaxis. Migration increases with chemoattractant concentration up to an optimal point (10 nM in this example). At supra-optimal concentrations (>10 nM), the response decreases. This is due to receptor saturation and desensitization, which impairs the cell's ability to sense a gradient.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| High Background Migration | 1. Neutrophils were activated during isolation. 2. Endotoxin (LPS) contamination in reagents. 3. Incubation time is too long. | 1. Handle cells gently, keep on ice, avoid harsh vortexing, and use centrifuge with brake off. 2. Use certified endotoxin-free reagents and plasticware. 3. Perform a time-course experiment (e.g., 20, 40, 60, 90 min) to find the optimal window.[13] |

| Low or No Migration | 1. Sub-optimal chemoattractant concentration. 2. Poor neutrophil viability or health. 3. Incorrect membrane pore size. | 1. Perform a full dose-response curve for fMLP (e.g., 0.01 nM to 1 µM). 2. Use fresh blood and check viability post-isolation. Ensure cells are used promptly. 3. Confirm pore size is appropriate for neutrophils (3-5 µm is standard). |

| High Well-to-Well Variability | 1. Inaccurate pipetting of cells or reagents. 2. Bubbles trapped under the insert membrane. 3. Uneven cell suspension. | 1. Use calibrated pipettes. 2. Ensure no bubbles are present when adding medium to the lower wells and placing inserts. 3. Gently mix the neutrophil suspension before adding to each insert. |

References

-

Wan, Y., et al. (2007). The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. Journal of Peptide Science, 13(11), 717-725. [Link]

-

Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay. Retrieved from [Link]

-

Dahlgren, C., et al. (2020). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. Cells, 9(10), 2288. [Link]

-

De, Y., et al. (2012). Human neutrophil formyl peptide receptor phosphorylation and the mucosal inflammatory response. The Journal of Immunology, 189(4), 1964-1973. [Link]

-

Umeki, K., et al. (2010). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. Molecular and Cellular Biology, 30(5), 1245-1254. [Link]

-

QIAGEN. (n.d.). fMLP Signaling in Neutrophils. GeneGlobe. Retrieved from [Link]

-

Karlsson, J., et al. (2021). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology, 110(3), 475-487. [Link]

-

Bylund, J., et al. (2021). The Two Formyl Peptide Receptors Differently Regulate GPR84-Mediated Neutrophil NADPH Oxidase Activity. Journal of Innate Immunity, 13(3), 161-174. [Link]

-

Cai, H. (2011). Molecular mechanisms of signal transduction in neutrophil chemotaxis. University of Illinois at Urbana-Champaign. [Link]

-

Wu, Y. (2003). Regulation of directionality in fMLP-induced neutrophil chemotaxis. University of Connecticut. [Link]

-

Mocsai, A., et al. (2010). Small-molecule screen identifies reactive oxygen species as key regulators of neutrophil chemotaxis. Proceedings of the National Academy of Sciences, 107(10), 4682-4687. [Link]

-

Li, Y., et al. (2017). An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood. Journal of Visualized Experiments, (124), 55803. [Link]

-

Daniel, S., et al. (2008). Neutrophil migration assay from a drop of blood. Lab on a Chip, 8(11), 1904-1912. [Link]

-

Springer Nature Experiments. (n.d.). Boyden Chamber Assay. Retrieved from [Link]

-

Ray, A., & Lighvani, S. (2023). A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Current Protocols, 3, e935. [Link]

-

Pouliot, P., et al. (2018). A Real-Time Assay for Neutrophil Chemotaxis. BioTechniques, 64(3), 123-129. [Link]

-

Explicyte. (2018). Neutrophil chemotaxis assay for cancer immunotherapy screening. Retrieved from [Link]

-

ResearchGate. (2016). Why my chemotaxis negative control wrong? is it experimental error?. Retrieved from [Link]

-

Li, C., et al. (2020). Multiplexed End-point Microfluidic Chemotaxis Assay using Centrifugal Alignment. bioRxiv. [Link]

-

Serra, M. C., et al. (1990). Activation of human neutrophils by substance P: effect on FMLP-stimulated oxidative and arachidonic acid metabolism and on antibody-dependent cell-mediated cytotoxicity. The Journal of Immunology, 144(7), 2697-2703. [Link]

-

ResearchGate. (n.d.). fMLP increases IL-8 release, ROS production, intracellular pH, and.... Retrieved from [Link]

-

El-Benna, J., et al. (2021). Prolyl-Isomerase Pin1 Controls Key fMLP-Induced Neutrophil Functions. International Journal of Molecular Sciences, 22(17), 9474. [Link]

Sources

- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 2. Cellular responses to FMLP challenging: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Formyl-Met-Leu-Phe benzyl ester =97 HPLC 70637-32-0 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. This compound, CasNo.70637-32-0 BOC Sciences United States [bocscichem.lookchem.com]